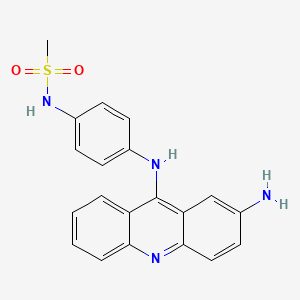

Methanesulfonanilide, 4'-((2-amino-9-acridinyl)amino)-

Description

Methanesulfonanilide, 4'-((2-amino-9-acridinyl)amino)- (CAS: 53478-38-9) is a 9-anilinoacridine derivative with the molecular formula C₂₀H₁₇N₃O₂S and a molecular weight of 363.43 g/mol . It is characterized by a methanesulfonamide group attached to an aniline ring, which is further substituted with a 2-amino-9-acridinyl moiety. This compound is part of a broader class of antitumor agents studied for their activity against leukemia L1210 . Its structure enables intercalation into DNA, disrupting replication and inducing apoptosis in cancer cells . Key physical properties include a density of 1.411 g/cm³, boiling point of 555.2°C, and flash point of 289.6°C .

Properties

CAS No. |

58658-24-5 |

|---|---|

Molecular Formula |

C20H18N4O2S |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-[4-[(2-aminoacridin-9-yl)amino]phenyl]methanesulfonamide |

InChI |

InChI=1S/C20H18N4O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-11-6-13(21)12-17(19)20/h2-12,24H,21H2,1H3,(H,22,23) |

InChI Key |

MCMMOFGKORHSCY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=CC=CC=C42)N |

Origin of Product |

United States |

Preparation Methods

Two-Step Alkoxide-Mediated Amino Acid Coupling

This method is widely used for synthesizing 9-acridinyl amino acid derivatives and can be adapted for methanesulfonanilide substitution.

Formation of 9-Alkoxy Intermediate:

- 9-chloroacridine is reacted with an alkoxide solution (e.g., sodium methoxide in methanol) under reflux for approximately 2.5 hours.

- This step generates a reactive intermediate suitable for subsequent coupling.

Coupling with Amino Acid or Sulfonamide Derivative:

- The corresponding amino acid or sulfonamide (methanesulfonanilide in this case) is added directly to the reaction mixture.

- Reflux is continued for an additional 4 hours to facilitate nucleophilic substitution at the 9-position of acridine.

-

- Purification is typically achieved using preparative thin layer chromatography (TLC) or recrystallization from solvents such as diethyl ether, yielding a crystalline solid with high purity.

Reaction Conditions and Yields:

| Parameter | Description |

|---|---|

| Starting Material | 9-chloroacridine |

| Alkoxide Solution | Sodium methoxide in methanol |

| Reflux Time (Step 1) | 2.5 hours |

| Reflux Time (Step 2) | 4 hours |

| Purification | Preparative TLC, recrystallization |

| Yield | Approximately 14% (varies by derivative) |

| Purity | 95.7% to 97.4% (by chromatographic methods) |

| Melting Point | ~166–168 °C (varies by compound) |

This method was demonstrated in the synthesis of related 9-acridinyl amino acid derivatives with comparable functional groups and can be adapted for methanesulfonanilide substitution.

Nucleophilic Aromatic Substitution (SNAr)

This approach involves direct substitution of a halogenated aromatic precursor with a nucleophile such as 9-aminoacridine or its derivatives.

- 9-aminoacridine is reacted with a halogenated aromatic compound bearing electron-withdrawing groups (EWGs) under basic conditions.

- Bases such as cesium carbonate (Cs2CO3), sodium hydroxide (NaOH), or potassium carbonate (K2CO3) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF).

- The reaction is typically performed at elevated temperatures (e.g., 90°C) for 12 hours or overnight reflux.

- Suitable for introducing aryl sulfonamide groups such as methanesulfonanilide.

- Provides good yields and regioselectivity when the aromatic ring has activating substituents.

- One-pot reactions facilitate rapid derivatization.

| Reagents | Conditions |

|---|---|

| 9-Aminoacridine | 1 eq |

| Halogenated aromatic sulfonamide | 1 eq |

| Base | Cs2CO3 (preferred) |

| Solvent | DMSO, DMF, or NMP |

| Temperature | 90°C |

| Reaction Time | 12 hours or overnight reflux |

This method is documented in patent literature as a preferred route for functionalizing 9-aminoacridine scaffolds with sulfonamide groups.

Addition-Elimination Reactions

This method is particularly useful for preparing compounds where the substituent is a quinone or polycyclic aromatic system but can be adapted for sulfonamide derivatives.

- 9-aminoacridine reacts with polysubstituted haloaromatic compounds under reflux in ethanol or aprotic solvents with bases such as Cs2CO3.

- The reaction proceeds via nucleophilic addition followed by elimination of the halide.

| Parameter | Description |

|---|---|

| Solvent | Ethanol (reflux) or DMF (90°C) |

| Base | Cs2CO3 |

| Reaction Time | Overnight or 12 hours |

This method is less commonly used for methanesulfonanilide derivatives but may be applicable depending on the precursor availability.

Solid Phase Synthesis (SPS)

Solid phase synthesis offers advantages in automation and purification, especially for library generation of 9-aminoacridine derivatives.

- The 9-aminoacridine is attached to a resin.

- Functionalization occurs on the solid support using reductive amination or nucleophilic substitution.

- Final cleavage from the resin with trifluoroacetic acid (TFA) releases the target compound.

This method is efficient for rapid synthesis and screening but requires specialized equipment and resin chemistry.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield | Application to Methanesulfonanilide |

|---|---|---|---|---|

| Two-Step Alkoxide-Mediated Coupling | 9-chloroacridine, sodium methoxide, amino acid or sulfonamide, reflux | High purity, straightforward | ~14% | Adaptable and proven |

| Nucleophilic Aromatic Substitution (SNAr) | 9-aminoacridine, halogenated sulfonamide, Cs2CO3, DMSO, 90°C | Good yields, regioselective | Good | Preferred for sulfonamide groups |

| Addition-Elimination | 9-aminoacridine, polysubstituted haloaromatics, Cs2CO3, ethanol reflux | Suitable for quinones | Moderate | Possible but less common |

| Solid Phase Synthesis (SPS) | Resin-bound 9-aminoacridine, reductive amination, TFA cleavage | Automation, rapid library synthesis | Variable | Useful for screening derivatives |

Analytical Characterization and Purity

Typical characterization techniques for these compounds include:

- Melting Point Determination: Usually in the range of 160–170 °C for related derivatives.

- Infrared Spectroscopy (IR): Key absorption bands for sulfonamide and acridine moieties.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic protons of acridine and anilide rings.

- ^13C NMR confirms carbon environments.

- Chromatographic Purity: High-performance liquid chromatography (HPLC) or preparative TLC purity above 95%.

These data ensure the compound's identity and suitability for biological testing.

Chemical Reactions Analysis

Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it has been studied for its potential anticancer properties, particularly in the treatment of certain types of leukemia . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- involves its interaction with DNA. It intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the replication process. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include topoisomerase II, which is essential for DNA replication and cell division .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The 2-amino substitution (target compound) optimizes DNA intercalation and base strength, enhancing antitumor efficacy .

- Substituent Effects : Methyl groups (e.g., 4-methyl) improve binding affinity but elevate toxicity, limiting therapeutic utility .

Comparison with Other Methanesulfonanilide Classes

COX-2 Inhibitors (e.g., Nimesulide)

Nimesulide (4-nitro-2-phenoxymethanesulfonanilide) shares the methanesulfonanilide backbone but features a nitro group and phenoxy moiety instead of acridinylamino groups. Unlike the antitumor target compound, nimesulide selectively inhibits cyclooxygenase-2 (COX-2) by hydrogen bonding with Ser-530/Tyr-385 residues .

| Property | 4'-((2-amino-9-acridinyl)amino)-methanesulfonanilide | Nimesulide |

|---|---|---|

| Primary Target | DNA intercalation (antitumor) | COX-2 (anti-inflammatory) |

| Selectivity | L1210 leukemia cells | COX-2 over COX-1 |

| Key Substituents | 2-amino-9-acridinyl | 4-nitro, phenoxy |

Antiarrhythmic Agents (e.g., Dronedarone, Amiodarone)

Class III antiarrhythmics like dronedarone and amiodarone are methanesulfonanilide derivatives but target HERG potassium channels. Unlike the acridinylamino compounds, their mechanism involves blocking ion channels rather than DNA interaction .

Pesticides (e.g., Mefluidide)

Mefluidide (5'-acetamido-2',4'-dimethyltrifluoromethanesulfonanilide) is a herbicidal methanesulfonanilide with a trifluoromethyl group and acetamido substituent. Its mechanism involves inhibition of plant cell division, distinct from antitumor or ion channel effects .

Research Findings and Toxicity Profiles

- Antitumor Efficacy: The target compound exhibits IC₅₀ values in the nanomolar range against leukemia L1210, outperforming analogs with 3-amino or methyl substitutions .

- Mutagenicity: All acridinylamino derivatives show dose-dependent mutagenicity, with the 2-amino variant being the least toxic among positional isomers .

- Decomposition Risks: Heating methanesulfonanilides releases toxic NOₓ and SOₓ fumes, necessitating controlled handling .

Biological Activity

Methanesulfonanilide, 4'-((2-amino-9-acridinyl)amino)- is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a methanesulfonamide group linked to an acridine moiety, which is known for its ability to intercalate with DNA. Its molecular formula is , with a molecular weight of approximately 396.47 g/mol. The presence of functional groups such as sulfonamide and amino groups enhances its reactivity and biological activity.

Methanesulfonanilide derivatives exhibit their biological effects primarily through the following mechanisms:

- DNA Intercalation : The acridine structure allows the compound to intercalate into DNA, disrupting normal transcription and replication processes.

- Topoisomerase Inhibition : Similar to other acridine derivatives, it may inhibit topoisomerases, enzymes critical for DNA unwinding during replication.

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Cytotoxicity Studies

Research has shown that methanesulfonanilide derivatives have potent cytotoxic effects against various cancer cell lines. A study evaluated the activity of several 9-acridinyl amino acid derivatives, including methanesulfonanilide, against K562 (chronic myelogenous leukemia) and A549 (lung carcinoma) cell lines using the MTT assay.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4'-((2-amino-9-acridinyl)amino)- | A549 | ≈ 6 | Apoptosis induction |

| 4'-((2-amino-9-acridinyl)amino)- | K562 | < 20 | Topoisomerase inhibition |

| Amsacrine | A549 | > 10 | S-phase arrest |

The IC50 values for methanesulfonanilide derivatives were comparable or lower than those of amsacrine, a known chemotherapeutic agent. Notably, compounds with lower IC50 values demonstrated reduced toxicity towards normal human leukocytes, highlighting their potential as safer therapeutic options .

Case Studies

- In Vitro Studies : In vitro experiments revealed that treatment with methanesulfonanilide resulted in significant decreases in cell viability in cancerous cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

- DNA Damage Assessment : Another study indicated that methanesulfonanilide causes double-strand breaks in cellular DNA, confirming its role as a DNA-damaging agent. This effect was shown to be alkali-dependent, suggesting that the compound alters DNA structure upon interaction .

Additional Biological Activities

Besides anticancer properties, there are indications that methanesulfonanilide may possess antimicrobial activity. The acridine moiety is associated with various biological effects beyond cancer treatment, including potential applications in combating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.